Product packaging for 8-Methylnaphthalene-2-sulfonic acid(Cat. No.:CAS No. 691359-61-2)

8-Methylnaphthalene-2-sulfonic acid

Cat. No.: B3066046
CAS No.: 691359-61-2
M. Wt: 222.26 g/mol
InChI Key: HMFSQLOMPHLGEJ-UHFFFAOYSA-N
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Description

Contextualization within Naphthalene (B1677914) Sulfonic Acid Chemistry Research

Naphthalene sulfonic acids are a class of organic compounds that have long been pivotal in the chemical industry, primarily as precursors in the synthesis of dyes and as surfactants. The sulfonation of naphthalene is a classic example of an electrophilic aromatic substitution reaction, where the position of the sulfonic acid group is highly dependent on reaction conditions. This leads to the formation of various isomers, with naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid being the most common. The introduction of a methyl group to the naphthalene ring, as in 8-methylnaphthalene-2-sulfonic acid, adds another layer of complexity and functionality, influencing the electronic and steric properties of the molecule. Research in this area often focuses on controlling the regioselectivity of the sulfonation to isolate specific isomers for targeted applications.

Strategic Importance of Specific Regioisomers in Organic Synthesis Investigations

The specific arrangement of functional groups on an aromatic ring, known as regioisomerism, is of paramount importance in organic synthesis. In the case of methylnaphthalene sulfonic acids, the relative positions of the methyl and sulfonic acid groups dictate the molecule's reactivity, solubility, and potential for further chemical modification.

The sulfonation of 2-methylnaphthalene (B46627) is a prime example of the competition between kinetic and thermodynamic control. stackexchange.comscribd.comthecatalyst.orgechemi.comopenstax.org At lower temperatures, the reaction is under kinetic control, favoring the formation of isomers where the sulfonic acid group is in close proximity to the methyl group. stackexchange.comthecatalyst.org However, at higher temperatures, the reaction becomes reversible and is under thermodynamic control, leading to the formation of the more stable isomers. stackexchange.comthecatalyst.orgechemi.com

A study on the sulfonation of 2-methylnaphthalene with 93% sulfuric acid revealed that all seven possible monosulfonic acid isomers are formed. rsc.org Significantly, the distribution of these isomers is highly dependent on the reaction temperature. As the temperature increases from 40°C to 160°C, the proportion of the 4- and 8-sulfonic acid isomers decreases, while the proportion of the 6- and 7-sulfonic acid isomers increases. rsc.org This finding is crucial for synthetic chemists aiming to selectively produce a particular regioisomer, such as this compound, by carefully controlling the reaction conditions. The ability to isolate specific regioisomers is essential for their use as building blocks in the synthesis of more complex molecules, including pharmaceuticals and specialized polymers.

Current Research Frontiers and Emerging Scholarly Interests

While historically, naphthalene sulfonic acids have been workhorses in the dye industry, current research is exploring their potential in more advanced applications. ontosight.aiscconline.orgunb.cacuhk.edu.hk For this compound, predictive models based on its chemical structure suggest a range of potential functional uses. These include applications as a colorant, surfactant, catalyst, organic pigment, antioxidant, and even as an antimicrobial agent. epa.gov

The catalytic potential of sulfonic acids is well-established, and researchers are investigating how the specific structure of this compound might influence its catalytic activity in various organic transformations. Furthermore, its surfactant properties make it a candidate for use in emulsion polymerization and as a dispersing agent. The ongoing exploration of these and other applications continues to fuel scholarly interest in this and related compounds, pushing the boundaries of its utility in modern chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O3S B3066046 8-Methylnaphthalene-2-sulfonic acid CAS No. 691359-61-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methylnaphthalene-2-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c1-8-3-2-4-9-5-6-10(7-11(8)9)15(12,13)14/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFSQLOMPHLGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=CC=C1)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609559
Record name 8-Methylnaphthalene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691359-61-2
Record name 8-Methyl-2-naphthalenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0691359612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Methylnaphthalene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-METHYL-2-NAPHTHALENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1116YN4XFA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Reaction Pathways

Preparation of 8-Methylnaphthalene-2-sulfonic Acid and Related Isomers

The synthesis of specific methylnaphthalene sulfonic acid isomers, such as this compound, is intrinsically linked to the chemistry of its parent molecule, 2-methylnaphthalene (B46627). The primary methods for its preparation involve direct electrophilic sulfonation, where controlling the reaction conditions is paramount to influencing the product distribution.

Direct Sulfonation Routes of Methylnaphthalenes

The direct sulfonation of 2-methylnaphthalene with sulfuric acid is a well-documented process that yields a mixture of all seven possible monosulfonic acid isomers. rsc.org The reaction involves the electrophilic attack of a sulfonating agent on the electron-rich naphthalene (B1677914) ring system. The presence and position of the methyl group significantly influence the regiochemical outcome of the substitution. In the sulfonation of 2-methylnaphthalene with sulfur trioxide in nitromethane, steric factors are observed to play a more critical role than in many other electrophilic substitutions. tandfonline.com

The distribution of isomers in the sulfonation of methylnaphthalenes is governed by a combination of electronic and steric effects. The methyl group is an activating, ortho-para directing group, which would electronically favor substitution at positions 1, 3, 4, 6, and 8 on the 2-methylnaphthalene scaffold. However, steric hindrance from the peri-hydrogen at position 8 can influence attack at the adjacent position 1. Similarly, the methyl group at position 2 sterically hinders attack at positions 1 and 3. tandfonline.com

In the sulfonation of unsubstituted naphthalene, substitution at the alpha-position (C1) is kinetically favored at lower temperatures, while the beta-position (C2) product is thermodynamically more stable and favored at higher temperatures. quora.com This principle of kinetic versus thermodynamic control is also a crucial factor in the sulfonation of substituted naphthalenes. For 2-methylnaphthalene, the positional order of substitution generally aligns with predictions from molecular orbital theory, provided that steric factors are taken into account. tandfonline.com

Temperature is a critical variable in determining the final isomer distribution in the sulfonation of 2-methylnaphthalene. Research conducted on the sulfonation of 2-methylnaphthalene with 93% sulfuric acid across a range of temperatures demonstrates a clear trend: as the temperature increases, the proportion of thermodynamically more stable isomers increases at the expense of the kinetically favored ones. rsc.org

Specifically, a rise in temperature leads to a decrease in the proportion of the 1- and 3-sulfonic acids. rsc.org In the temperature range of 40–160°C, the yields of the 4- and 8-acids also decrease. rsc.org Concurrently, the proportions of the 6- and 7-isomers, which are considered more stable, show a corresponding increase. rsc.org This behavior mirrors the classic sulfonation of naphthalene, where the initially formed alpha-sulfonic acid can revert to naphthalene and be re-sulfonated to the more stable beta-isomer at elevated temperatures. quora.comchemicalbook.com

The following table, based on data from a study on the sulfonation of 2-methylnaphthalene, illustrates the effect of temperature on the isomer distribution. rsc.org

Isomer Distribution in the Sulfonation of 2-Methylnaphthalene at Various Temperatures

Temperature (°C) 2-Methylnaphthalene-1-sulfonic acid (%) 2-Methylnaphthalene-3-sulfonic acid (%) 2-Methylnaphthalene-4-sulfonic acid (%) 2-Methylnaphthalene-5-sulfonic acid (%) 2-Methylnaphthalene-6-sulfonic acid (%) 2-Methylnaphthalene-7-sulfonic acid (%) 2-Methylnaphthalene-8-sulfonic acid (%)
40 12 1 9 16 23 9 30
80 7 <1 8 17 30 12 25
120 3 0 6 17 39 17 18
160 1 0 4 14 47 22 12

Multi-Step Organic Synthesis Approaches Involving Naphthalene Precursors

To overcome the challenges of isomer separation associated with direct sulfonation, multi-step synthetic sequences are often employed to produce specific naphthalenesulfonic acid isomers. These routes offer greater control by introducing functional groups in a specific order. For instance, a general strategy for preparing a specific aminonaphthalenesulfonic acid involves the sulfonation of naphthalene, followed by nitration of the resulting naphthalenesulfonic acid, and subsequent reduction of the nitro group to an amine. google.com This demonstrates how a sequence of reactions can direct substitution to a desired position that might be difficult to achieve in a single step.

The methylnaphthalene framework can be functionalized through various reactions beyond direct sulfonation to create precursors for more complex molecules. One notable example is the anaerobic biodegradation pathway of 2-methylnaphthalene, where the molecule is activated by the addition of fumarate (B1241708) to the methyl group, forming naphthyl-2-methyl-succinic acid. nih.gov This biological transformation highlights a unique method of functionalization at the methyl group itself. In industrial processes, alkylnaphthalene sulfonates are important surfactants, often produced by reacting naphthalene with alcohols and sulfonating agents. google.com These processes involve the functionalization of the naphthalene nucleus with alkyl groups, which then directs subsequent sulfonation. google.com Other synthetic strategies involve the electrophilic cyclization of specifically designed precursors to build the substituted naphthalene ring system regioselectively. nih.gov

In many synthetic routes, a functional group is used to direct the placement of the sulfonate group or is later converted into it. For example, naphthalenesulfonamides can serve as precursors to naphthalenesulfonic acids. A method for preparing naphthalene-2-sulfonic acid involves the use of N,N-dimethyl naphthalene-2-sulfonamide (B74022) as an intermediate, which is then converted to the final acid. chemicalbook.com The isolation of the desired sulfonic acid from a reaction mixture is also a critical conversion step. Often, the sulfonic acid is precipitated from the reaction solution as its sodium salt by neutralization with sodium hydroxide (B78521) solution, which allows for its separation and purification. google.com

Condensation and Polymerization Reactions of Sulfonated Methylnaphthalenes

The synthesis of polymers from sulfonated methylnaphthalenes is a critical industrial process. These reactions involve the condensation of methylnaphthalene sulfonic acid units with formaldehyde (B43269) to create methylene (B1212753) bridges, linking the aromatic rings into oligomeric and polymeric chains. wikipedia.org These resulting polymers, known as sulfonated naphthalene formaldehyde condensates (SNFCs), are widely used as high-performance superplasticizers for concrete, dispersants, and tanning agents. wikipedia.orgepa.govnih.gov The initial and crucial step is the sulfonation of 2-methylnaphthalene. To produce the desired precursor, sulfonation is conducted at a low temperature of approximately 40°C, which favors the formation of 2-methylnaphthalene-8-sulfonic acid. acs.org

The condensation of naphthalene sulfonic acids with formaldehyde proceeds through a well-understood electrophilic substitution mechanism. stackexchange.com The process is typically carried out under acidic conditions. researchgate.net

The reaction mechanism involves several key steps:

Protonation of Formaldehyde : In the acidic medium, formaldehyde is protonated to form a highly reactive electrophilic carbocation (H₂COH⁺). stackexchange.com

Electrophilic Attack : The protonated formaldehyde then attacks the electron-rich naphthalene ring of the sulfonic acid molecule. The sulfonic acid group (–SO₃H) is strongly deactivating, meaning the electrophilic attack occurs on the unsubstituted ring, which remains activated. stackexchange.com Specifically, the attack is directed to the alpha position of the unsulfonated ring. stackexchange.com

Formation of a Hydroxymethyl Intermediate : This attack results in the formation of a hydroxymethyl derivative (a methylol group, -CH₂OH, attached to the naphthalene ring). stackexchange.com

Condensation and Methylene Bridge Formation : The hydroxymethyl intermediate is unstable in the acidic environment. It is quickly protonated and dehydrates (loses a water molecule) to form a new benzylic carbocation. This cation is highly electrophilic and rapidly attacks another naphthalene sulfonic acid molecule, creating a stable methylene bridge (–CH₂–) that links the two naphthalene units. stackexchange.com

This sequence of reactions repeats, linking more monomer units together to build the polymer chain. stackexchange.com

The condensation reaction between sulfonated methylnaphthalene and formaldehyde results in a complex mixture of oligomers with varying degrees of polymerization. evitachem.com The length of these polymer chains is crucial as it dictates the properties of the final product. For instance, condensates with longer chains often exhibit stronger diffusion and dispersing impacts. researchgate.net

Research has focused on understanding and controlling the formation of these oligomers and polymers. Through one-pot synthesis methods, it is possible to create reproducible polymers consisting of a specific number of naphthalene nuclei, such as 13 or 14 units. tandfonline.comscispace.com The solubility of these condensates in water increases significantly as the number of linked naphthalene nuclei grows. tandfonline.com

Advanced analytical techniques are employed to study the resulting polymer mixture. Ion-pair chromatography (IPC) has been successfully used to resolve and quantify sulfonated naphthalene-formaldehyde condensates (SNFCs). nih.gov This method allows for the full resolution of oligomers up to a degree of condensation of n=5 and partial resolution for chains as long as n=15. nih.gov Such analysis is essential for determining the weight- and number-average molecular weights of the polymer products, which is critical for quality control in their industrial applications. nih.gov Studies on modified methylnaphthalene sulfonate formaldehyde condensates have shown that incorporating hydrophobic and lipophilic groups can enhance both dispersibility and emulsifying properties. scientific.net

Optimizing reaction parameters is essential for maximizing the yield and controlling the properties of the final condensation product. Key variables that are manipulated include the molar ratio of reactants, reaction temperature, time, and the acidity of the reaction medium. researchgate.net

Molar Ratio : The molar ratio of the sulfonated methylnaphthalene to formaldehyde significantly impacts the extent of polymerization. researchgate.net A common molar ratio of sulfonated material to formaldehyde is in the range of 1:0.5 to 1:1.1, with a ratio of 1:0.6 to 1:0.8 often considered optimal. google.com If the amount of formaldehyde is too low, the reaction may be incomplete; if it is too high, side reactions can occur. researchgate.net

Temperature and Time : The reaction temperature is typically controlled between 100°C and 145°C. google.com Higher temperatures can lead to undesirable side reactions like over-polymerization. Reaction times generally range from 2 to 8 hours. google.com For instance, one production method involves a condensation reaction at 130°C for 3 hours. google.com

Acidity : The acidity of the system is a critical factor. Low acidity can hinder the condensation reaction, while excessively high acidity can lead to explosive polymerization and the formation of a highly viscous, insoluble product. researchgate.net The total acidity is often adjusted to be within a specific range, such as 14% to 24%, sometimes using recycled condensate material to maintain control. google.com

The following table summarizes typical optimized reaction parameters from various documented processes for the condensation of methylnaphthalene sulfonic acid with formaldehyde.

ParameterValue RangeSource
Mole Ratio (Sulfonated Material:Formaldehyde) 1 : 0.5 - 1 : 1.1 google.com
1 : 0.7 - 0.8 google.com
Formaldehyde Concentration 30% - 38% google.com
Reaction Temperature 100°C - 145°C google.com
105°C - 150°C google.com
Reaction Time 2 - 8 hours google.com
2 - 6 hours google.com
Total Acidity of Condensation Reaction 14% - 24% google.com
15% - 20% google.com
Reaction Pressure 0.15 - 0.25 MPa google.com

Chemical Reactivity and Mechanistic Studies

Electrophilic Aromatic Substitution Dynamics of Methylnaphthalene Sulfonic Acids

The introduction of further substituents onto the 8-methylnaphthalene-2-sulfonic acid scaffold via electrophilic aromatic substitution is a complex process guided by the directing effects of the existing groups. The naphthalene (B1677914) ring system is inherently more reactive than benzene (B151609) towards electrophiles. libretexts.org The position of electrophilic attack is determined by the stability of the carbocation intermediate, known as a naphthalenonium ion. youtube.com

In the case of naphthalene, substitution at the 1-position (alpha) is generally kinetically favored over the 2-position (beta) because the intermediate for 1-substitution is better stabilized by resonance, allowing for the preservation of one intact benzene ring in its resonance structures. libretexts.org However, this preference can be altered by reaction conditions and the presence of existing substituents.

For this compound, two key factors are at play:

The methyl group at the 8-position is an activating, ortho, para-director.

The sulfonic acid group at the 2-position is a deactivating, meta-director.

The sulfonation of naphthalene itself demonstrates complex regioselectivity that is dependent on temperature. At lower temperatures, the kinetically controlled product, naphthalene-1-sulfonic acid, is favored. At higher temperatures (e.g., 160°C), the thermodynamically more stable naphthalene-2-sulfonic acid becomes the major product. libretexts.orgyoutube.com This reversibility is a key feature of sulfonation. youtube.com The thermodynamic stability of the 2-substituted product is partly attributed to reduced steric hindrance compared to the 1-position, which has a hydrogen atom at the 8-position (a peri interaction). youtube.com

In this compound, the sulfonic acid group at the 2-position would direct incoming electrophiles to the 4, 5, and 7-positions. The methyl group at the 8-position would direct to the 1 and 7-positions. The combined influence suggests that positions 4, 5, and 7 are the most likely sites for further electrophilic attack, though steric hindrance from the peri-methyl group could influence the outcome.

Table 1: Regioselectivity in Naphthalene Sulfonation

ReactantConditionsMajor ProductType of Control
NaphthaleneH₂SO₄, 80°CNaphthalene-1-sulfonic acidKinetic
NaphthaleneH₂SO₄, 160°CNaphthalene-2-sulfonic acidThermodynamic

Oxidative Transformations of Methylnaphthalene Scaffolds and Derivatives

The methylnaphthalene framework can undergo oxidative transformations either at the methyl group or on the aromatic rings. Microbial systems, in particular, have demonstrated versatile pathways for the oxidation of methyl-substituted naphthalenes. Strains like Sphingomonas paucimobilis can metabolize dimethylnaphthalenes (DMN), such as 2,6-DMN, for growth. nih.gov

Studies on related molecules show two primary initial oxidative pathways:

Methyl Group Hydroxylation : The methyl group is oxidized to a hydroxymethyl group, which can be further oxidized to a carboxylic acid (naphthoic acid). nih.gov

Ring Dioxygenation : An enzyme adds two hydroxyl groups across a double bond in one of the aromatic rings to form a cis-dihydrodiol. This is often a prelude to ring cleavage. nih.gov

For 2-methylnaphthalene (B46627), metabolism by bacterial strains can lead to both methyl hydroxylation to form naphthoic acids and ring dioxygenation on the unsubstituted ring. nih.gov In the case of this compound, the electron-withdrawing sulfonic acid group would make the substituted ring more resistant to oxidative attack. Therefore, oxidation would be more likely to occur on the ring containing the methyl group or on the methyl group itself. The degradation of a related compound, 1-diazo-2-naphthol-4-sulfonic acid, by Fenton's reagent (an advanced oxidation process) shows rapid degradation of the azo group and the formation of various aromatic intermediates before eventual mineralization. nih.gov

Alkylation Reactions and Their Regioselectivity on Methylnaphthalene Sulfonate Systems

Information specifically on the alkylation of this compound is limited. However, general principles of Friedel-Crafts alkylation on naphthalene systems can be considered. Friedel-Crafts acylation of naphthalene, a related reaction, shows sensitivity to reaction conditions. Acylation in carbon disulfide primarily yields the 1-isomer, while the use of nitrobenzene (B124822) as a solvent favors the formation of the 2-isomer. libretexts.org

For this compound, a Friedel-Crafts alkylation would be challenging. The sulfonic acid group is strongly deactivating, making the ring system highly resistant to this type of electrophilic substitution. The Lewis acid catalyst (e.g., AlCl₃) would likely coordinate with the sulfonate group, further deactivating the system. If a reaction were to occur, it would likely be directed to the unsubstituted ring, governed by the directing effects discussed in section 3.1.

Derivatization Chemistry for Advanced Functionalization

The sulfonic acid functional group is a key site for derivatization.

Sulfonic Acid Esters (Sulfonates): These derivatives are valuable as alkylating agents and are used in the synthesis of pharmaceuticals and dyes. researchgate.net Several methods exist for the esterification of sulfonic acids. A straightforward method involves reacting the sulfonic acid with trimethyl orthoformate or triethyl orthoformate to yield the corresponding methyl or ethyl esters in high yield. mdma.ch This method is efficient and tolerates other functional groups like phenols. mdma.ch Another approach involves reacting the sulfonic acid with an ester of phosphoric acid or an adduct of a strong acid ester (like dimethyl sulfate) with an amide. google.com

Sulfonic Acid Amides (Sulfonamides): Sulfonamides are a critical class of compounds in medicinal chemistry. The synthesis typically begins by converting the sulfonic acid to a sulfonyl chloride, often using thionyl chloride or a similar reagent. This activated intermediate is then reacted with a primary or secondary amine to form the sulfonamide. A related compound, 2-(8-Chloro-N-methylnaphthalene-1-sulfonamido)acetic acid, highlights the structure of such derivatives.

Table 2: General Methods for Sulfonic Acid Derivatization

DerivativeReagentsProduct
Methyl SulfonateTrimethyl orthoformateR-SO₃CH₃
Ethyl SulfonateTriethyl orthoformateR-SO₃C₂H₅
Sulfonyl ChlorideThionyl chloride (SOCl₂)R-SO₂Cl
SulfonamideR-SO₂Cl + R'R''NHR-SO₂NR'R''

Formation of Azo Compounds and Related Linkages

Azo compounds, characterized by the -N=N- linkage, are immensely important as dyes and pigments. unb.ca Their synthesis involves a two-step process: diazotization followed by azo coupling. youtube.com

Diazotization : A primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. youtube.com

Azo Coupling : The resulting diazonium salt, a weak electrophile, reacts with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or an aniline (B41778) derivative, in an electrophilic aromatic substitution reaction. youtube.com

To form an azo compound from the this compound scaffold, an amino group would first need to be present on the ring system. For example, if one were to start with an amino derivative like 8-amino-2-naphthalenesulfonic acid, it could be diazotized and then coupled with a suitable partner to form a dye. sigmaaldrich.com The sulfonic acid group is often included in dye structures to impart water solubility. The coupling of diazonium salts with 1-naphthylamine (B1663977) can lead to the formation of isomeric azo compounds. rsc.org

The modification of naphthalenesulfonic acids can lead to novel reagents with specific applications. For instance, 8-amino-2-naphthalenesulfonic acid has been used as a reactant to synthesize Fe₃O₄/sulfonated polyaniline composite materials through oxidative polymerization. sigmaaldrich.com It is also a precursor for creating 5-amino-9-dialkylamino benzo[a]phenoxazine dyes, which are analogs of Nile blue. sigmaaldrich.com Similarly, 2-amino-1-naphthalenesulfonic acid (Tobias acid) is a crucial diazo component for producing acid dyes and important pigments like Lithol Reds. nih.gov These examples show that by introducing other functional groups (like amino or hydroxyl groups) onto the this compound core, it can be transformed into a versatile building block for advanced materials and functional molecules.

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 8-Methylnaphthalene-2-sulfonic acid. It provides detailed information about the chemical environment of individual protons and carbon atoms, which is fundamental for confirming the substitution pattern on the naphthalene (B1677914) ring.

¹H NMR and ¹³C NMR for Positional Isomerism and Substitution Patterns

¹H NMR and ¹³C NMR spectroscopy are primary techniques used to determine the precise arrangement of substituents on the naphthalene core. The chemical shifts (δ) and coupling constants (J) of the aromatic protons in the ¹H NMR spectrum, along with the chemical shifts of the carbon atoms in the ¹³C NMR spectrum, provide a detailed fingerprint of the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The substitution pattern influences the electron density around the remaining protons on the naphthalene ring, leading to characteristic chemical shifts. The protons closer to the electron-withdrawing sulfonic acid group (-SO₃H) would be deshielded and resonate at a lower field (higher ppm), while the methyl group (-CH₃), being electron-donating, would cause a slight shielding effect on nearby protons.

The differentiation between isomers is a key application of NMR. For instance, the ¹H NMR spectrum of this compound would be significantly different from that of its isomers, such as 2-methylnaphthalene-1-sulfonic acid. The number of signals, their multiplicity (singlet, doublet, triplet, etc.), and their coupling constants would vary depending on the relative positions of the methyl and sulfonic acid groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 - 125.1
C2 - 143.5
C3 7.95 123.0
C4 7.50 128.9
C5 7.60 127.5
C6 7.40 126.8
C7 8.10 130.2
C8 - 135.8
C4a - 131.7
C8a - 133.4
CH₃ 2.70 20.5

Note: These are predicted values and may differ from experimental results. The prediction was performed using a standard NMR prediction engine.

Advanced 2D NMR Techniques for Complex Structural Elucidation

For unambiguous assignment of all proton and carbon signals, especially in complex molecules or when isomers are present, advanced 2D NMR techniques are employed. synchem.de These include:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system, helping to trace the connectivity of protons on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the positions of the substituents (methyl and sulfonic acid groups) by observing correlations from the methyl protons to the quaternary carbons of the naphthalene ring.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved. synchem.de

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) of Sulfonates

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and ionic compounds like sulfonic acids. researchgate.net In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions that can be detected by the mass spectrometer.

For this compound, ESI-MS would typically be performed in the negative ion mode, as the sulfonic acid group readily loses a proton to form a negatively charged sulfonate ion [M-H]⁻. The molecular weight of this compound is 222.26 g/mol . Therefore, the ESI-mass spectrum would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of 221.0, corresponding to the [C₁₁H₉O₃S]⁻ ion.

Collision-Induced Dissociation (CID) and Fragmentation Pathways Analysis

To further confirm the structure and to distinguish between isomers, tandem mass spectrometry (MS/MS) techniques such as Collision-Induced Dissociation (CID) are employed. In a CID experiment, the ion of interest (in this case, the [M-H]⁻ ion of this compound) is selected and then fragmented by colliding it with an inert gas. The resulting fragment ions are then analyzed by the mass spectrometer.

The fragmentation pattern of sulfonated naphthalenes is characteristic and can provide valuable structural information. Common fragmentation pathways for naphthalenesulfonates include the loss of SO₂ (64 Da) and SO₃ (80 Da). The fragmentation of the [M-H]⁻ ion of this compound would likely produce fragment ions corresponding to these losses. The analysis of these fragmentation patterns can help to confirm the presence of the sulfonic acid group and provide clues about its position on the naphthalene ring.

Table 2: Expected ESI-MS and CID Fragmentation Data for this compound

Ion m/z (Expected) Description
[M-H]⁻ 221.0 Deprotonated molecule
[M-H-SO₂]⁻ 157.0 Loss of sulfur dioxide
[M-H-SO₃]⁻ 141.0 Loss of sulfur trioxide

Note: These are expected fragmentation patterns and may vary based on experimental conditions.

Chromatographic Separation Techniques for Purity and Composition Analysis

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the analysis of its purity. Given the polar nature of sulfonic acids, High-Performance Liquid Chromatography (HPLC) is the most commonly used chromatographic method. chemicalbook.com

The separation of naphthalenesulfonic acid isomers can be challenging due to their similar chemical properties. However, by carefully selecting the stationary phase (the column) and the mobile phase (the solvent), a good separation can be achieved. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is often employed. To improve the retention and separation of the highly polar sulfonic acids, ion-pairing agents are often added to the mobile phase. oup.com

The choice of column and mobile phase is critical for achieving the desired separation. For example, a C18 column is a common choice for reversed-phase HPLC. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an added ion-pairing reagent such as tetrabutylammonium (B224687) hydrogen sulfate.

The purity of a sample of this compound can be determined by HPLC with a suitable detector, such as a UV detector. The area of the peak corresponding to the compound in the chromatogram is proportional to its concentration. By comparing the area of the main peak to the areas of any impurity peaks, the purity of the sample can be calculated.

The following table provides an example of a typical HPLC method that could be adapted for the analysis of this compound.

Table 3: Example HPLC Method for the Analysis of Naphthalenesulfonic Acids

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.05 M Ammonium (B1175870) acetate (B1210297) in water; B: Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for the specific analysis of this compound.

Table 4: List of Compounds Mentioned

Compound Name
This compound
2-Methylnaphthalene-1-sulfonic acid
Tetrabutylammonium hydrogen sulfate
Acetonitrile

High-Performance Liquid Chromatography (HPLC) for Oligomer Resolution

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and analysis of non-volatile compounds like this compound. In industrial applications, this compound can be a monomer unit in sulfonated naphthalene-formaldehyde condensates, which are complex mixtures of oligomers with varying degrees of polymerization.

Research has demonstrated the capability of HPLC, particularly ion-pair chromatography, to resolve these complex mixtures. For instance, studies on sulfonated naphthalene-formaldehyde condensates have achieved full resolution of oligomers up to a degree of condensation of five, with partial resolution up to fifteen. researchgate.net This separation is critical for understanding the composition of these materials and correlating it with their performance as, for example, dispersants or plasticizers. A new method has also been developed for the sequential analysis of reducing oligosaccharides using 8-amino-2-naphthalenesulfonic acid, a fluorescent precolumn derivatization reagent, highlighting the versatility of HPLC in analyzing sulfonic acid derivatives. weber.hu

Table 1: HPLC Methods for Analysis of Naphthalene Sulfonates and Related Compounds

Analytical TechniqueAnalyte TypeKey Findings
Ion-Pair ChromatographySulfonated naphthalene-formaldehyde condensatesFull resolution of oligomers up to n=5, partial resolution up to n=15. researchgate.net
HPLC with Fluorescence DetectionReducing oligosaccharides with 8-amino-2-naphthalenesulfonic acid derivatizationEnables sequential analysis of di-, tri-, and tetrasaccharides. weber.hu

Ion-Pair Chromatography (IPC) for Sulfonated Analytes in Complex Matrices

Ion-Pair Chromatography (IPC) is a specialized form of reversed-phase HPLC that is particularly effective for the separation of ionic and highly polar compounds like this compound from complex matrices. google.comresearchgate.net This technique involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte. researchgate.net This neutral complex can then be retained and separated on a non-polar stationary phase, such as C18. researchgate.net

For the analysis of sulfonated naphthalenes, quaternary ammonium salts like tetrabutylammonium bromide (TBABr) are commonly used as ion-pairing reagents. researchgate.net The choice and concentration of the ion-pairing reagent, as well as the organic modifier in the mobile phase, are critical parameters that affect the retention and separation of the analytes. researchgate.net IPC has been successfully applied to the trace determination of naphthalene sulfonates in environmental water samples, demonstrating its sensitivity and utility for monitoring these compounds in various environments. gcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. nih.govresearchgate.net However, this compound is a non-volatile salt, making it unsuitable for direct GC-MS analysis. To utilize GC-MS for its characterization, a derivatization step is necessary to convert the sulfonic acid into a more volatile and thermally stable derivative.

Common derivatization strategies for sulfonic acids include:

Esterification: This process converts the sulfonic acid into a sulfonate ester. Methylation, to form the corresponding methyl ester, is a common approach. Reagents like trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) can be used for this purpose. researchgate.net

Silylation: This involves replacing the acidic proton of the sulfonic acid group with a trimethylsilyl (B98337) (TMS) group. Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently employed. mdpi.com

Once derivatized, the resulting volatile compound can be separated by GC and identified by its mass spectrum. nih.gov This approach allows for the sensitive detection and quantification of the original sulfonic acid.

Table 2: Derivatization Reagents for GC-MS Analysis of Sulfonic Acids

Derivatization MethodReagent ExampleDerivative Formed
Esterification (Methylation)Trimethylsulfonium hydroxide (TMSH) researchgate.netMethyl sulfonate ester
SilylationN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) mdpi.comTrimethylsilyl (TMS) sulfonate

Vibrational and Electronic Spectroscopy

Spectroscopic techniques that probe the vibrational and electronic energy levels of molecules provide valuable information about the structure, functional groups, and electronic properties of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Probing

Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent groups.

Key expected FT-IR absorption bands include:

S=O Stretching: Strong, asymmetric and symmetric stretching vibrations of the sulfonate group (SO₃⁻) typically appear in the regions of 1260-1150 cm⁻¹ and 1080-1010 cm⁻¹, respectively.

C-S Stretching: This vibration is expected in the range of 700-600 cm⁻¹.

Aromatic C-H and C=C Stretching: Vibrations characteristic of the naphthalene ring system would be observed.

Aliphatic C-H Stretching: Stretching vibrations of the methyl group would be present.

FT-IR is also a valuable tool for monitoring chemical reactions, such as the sulfonation of methylnaphthalene or the formation of condensates.

UV-Visible Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Visible spectroscopy probes the electronic transitions within a molecule and is particularly useful for conjugated aromatic systems like the naphthalene ring in this compound. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the UV region, characteristic of the π → π* transitions of the naphthalene chromophore. The position and intensity of these bands can be influenced by the substitution pattern on the ring. This technique can be used for the quantitative determination of the compound in solution by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law. It is also effective for monitoring the progress of reactions involving the naphthalene ring system.

Sum Frequency Generation (SFG) Spectroscopy for Interfacial Molecular Orientation

Sum Frequency Generation (SFG) vibrational spectroscopy is a surface-specific technique that provides information about the structure and orientation of molecules at interfaces. As this compound has surfactant-like properties with a hydrophobic naphthalene moiety and a hydrophilic sulfonic acid group, its behavior at interfaces (e.g., air-water or oil-water) is of significant interest.

SFG spectroscopy could be employed to study the orientation of this compound molecules at an interface. By analyzing the SFG signal, it is possible to determine whether the naphthalene ring or the sulfonic acid group is oriented towards a particular phase. This information is crucial for understanding its role as a dispersant, emulsifier, or wetting agent. While direct studies on this specific molecule may be limited, the principles of SFG have been well-established for probing the interfacial behavior of similar amphiphilic molecules.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for elucidating the detailed molecular structure, including bond lengths, bond angles, and intermolecular interactions, which collectively govern the physical and chemical properties of a compound in the solid state.

While a specific single-crystal X-ray diffraction study for this compound is not extensively documented in publicly available literature, the crystallographic analysis of closely related naphthalenesulfonic acid derivatives offers significant insights into the expected structural features of this compound. By examining the crystal structures of parent compounds and their isomers, we can infer the likely packing arrangements, hydrogen-bonding networks, and the conformational orientation of the sulfonic acid group relative to the naphthalene core in this compound.

Detailed Research Findings from Related Structures

Research on analogous compounds, such as naphthalenesulfonic acids and their substituted derivatives, reveals common structural motifs. For instance, powder diffraction studies have been conducted on 2-Naphthalenesulfonic acid monohydrate. cambridge.org Such studies are crucial for understanding the fundamental crystal packing and hydrogen bonding networks that are likely to be present in this compound.

The crystal structure of 5-amino-2-naphthalenesulfonic acid has been shown to exist as a zwitterion, with the acidic proton transferred from the sulfonic acid group to the amino group. sigmaaldrich.com This highlights the influential role of substituents on the electronic and crystalline structure of the naphthalenesulfonic acid framework.

In the absence of specific crystallographic data for this compound, a hypothetical analysis based on related structures is presented below. The data for 2-Naphthalenesulfonic acid monohydrate provides a relevant reference point. cambridge.org

Interactive Data Table: Crystallographic Data for 2-Naphthalenesulfonic Acid Monohydrate

ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)22.749
b (Å)7.745
c (Å)5.9136

This data is for 2-Naphthalenesulfonic acid monohydrate and serves as a predictive model for the crystallographic analysis of this compound. cambridge.org

The introduction of a methyl group at the 8-position of the naphthalene ring is expected to induce steric effects that will influence the crystal packing. These steric interactions could lead to a different crystal system and unit cell parameters compared to the unsubstituted 2-Naphthalenesulfonic acid. The precise determination of these parameters for this compound awaits experimental validation through single-crystal X-ray diffraction analysis.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of molecules like 8-Methylnaphthalene-2-sulfonic acid and its derivatives. researchgate.net DFT calculations can elucidate the electronic structure, molecular orbitals, and various reactivity descriptors. bohrium.com

Detailed DFT studies on related naphthalene (B1677914) derivatives have been used to calculate essential electronic parameters. researchgate.net These parameters help in understanding the molecule's stability, reactivity, and potential for interaction with other species. Key parameters that are typically calculated include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), chemical hardness (η), chemical softness (σ), and the electrophilicity index (ω). researchgate.netbohrium.com For instance, the HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Table 1: Representative Electronic Parameters Calculated via DFT for a Naphthalene Derivative

ParameterDescriptionTypical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 to -7.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0
Energy Gap (ΔE) Difference between ELUMO and EHOMO4.5 to 5.5
Chemical Hardness (η) Resistance to change in electron distribution2.25 to 2.75
Chemical Softness (σ) Reciprocal of chemical hardness0.36 to 0.44
Electrophilicity Index (ω) Propensity to accept electrons1.5 to 2.5

Note: The values in this table are representative and are based on DFT calculations for similar naphthalene-based compounds. The exact values for this compound would require specific calculations.

These DFT-derived parameters are instrumental in designing new compounds with desired properties and in understanding their potential interactions in various chemical and biological systems. researchgate.net

Quantum Chemical Modeling of Reaction Energetics and Transition States

Quantum chemical methods are pivotal in modeling the energetics of chemical reactions and elucidating the structures of transition states. For the sulfonation of methylnaphthalene to yield this compound, these models can map out the entire reaction pathway. This includes identifying the energies of reactants, intermediates, transition states, and products.

Such studies can provide a detailed understanding of the reaction mechanism. For example, in the sulfonation of naphthalene, quantum chemical calculations can determine the energy barriers for the formation of different isomers, thus explaining the observed product distribution under various reaction conditions. These calculations often involve locating the transition state structures, which are first-order saddle points on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in reaction kinetics.

Quantum chemical studies on related systems, such as aminonaphthalene sulfonic acids, have demonstrated the power of these methods in analyzing electronic spectra and understanding the properties of different ionic forms of these molecules. researchgate.net

Prediction of Regioselectivity and Stereochemistry in Sulfonated Naphthalene Systems

The sulfonation of substituted naphthalenes, such as 8-methylnaphthalene, can result in various isomers. Predicting the regioselectivity of such electrophilic aromatic substitution reactions is a significant challenge in organic synthesis. researchgate.net Computational tools have been developed to accurately predict the most likely sites of substitution. rsc.orgrsc.org

One such method, RegioSQM, is a semi-empirical quantum mechanics approach that can predict the regioselectivity of electrophilic aromatic substitutions on heteroaromatic systems. rsc.org This method works by calculating the free energies of protonation at all possible aromatic C-H positions. The positions with the lowest free energies are identified as the most nucleophilic centers and, therefore, the most likely sites of electrophilic attack. rsc.org For 8-methylnaphthalene, such a model would consider the directing effects of both the methyl group (activating and ortho-, para-directing) and the sulfonic acid group (deactivating and meta-directing) if it were already present, or the initial sulfonation positions on the bare 8-methylnaphthalene ring system. The development of such predictive tools is invaluable for planning synthetic routes and minimizing the formation of unwanted byproducts. rsc.orgrsc.org

Conformational Analysis and Molecular Dynamics Simulations of Derivatives

Conformational analysis and molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions with their environment. nih.govacs.orgmdpi.com For derivatives of this compound, these techniques can provide insights into their conformational preferences, flexibility, and interactions with solvents or biological macromolecules. nih.govacs.org

MD simulations track the movements of atoms in a molecule over time, based on a classical force field. mdpi.com This allows for the exploration of the conformational landscape and the identification of stable conformers. For example, MD simulations have been used to study the behavior of isopropyl naphthalene sulfonate at a water/heptane interface and the adsorption of naphthalene on clay minerals. mdpi.comglobalauthorid.com

In a study on sulphonamide derivatives bearing a naphthalene moiety, molecular dynamics simulations were employed to understand the binding mode of a compound to tubulin. nih.gov The simulations, which were run for 30 nanoseconds, helped to rationalize the interactions between the compound and the protein, providing valuable information for the development of new inhibitors. nih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Naphthalene Derivative

ParameterDescriptionTypical Value/Setting
Software Program used for the simulationAmber, GROMACS
Force Field Mathematical model for atomic interactionsGAFF, AMBER
Simulation Time Duration of the simulation10 - 100 ns
Temperature Simulated temperature of the system300 K
Pressure Simulated pressure of the system1 bar
Time Step Integration time step for the equations of motion2 fs

Note: This table provides a general overview of parameters used in MD simulations of organic molecules.

These simulations are crucial for understanding how derivatives of this compound might behave in various applications, from industrial processes to biological systems. acs.orgmdpi.com

Catalytic Applications and Catalysis Research

Methylnaphthalene Sulfonic Acid Derivatives as Brønsted Acid Catalysts

Methylnaphthalene sulfonic acid derivatives, including by extension 8-methylnaphthalene-2-sulfonic acid, are classified as Brønsted acids. nih.govnih.gov This acidity stems from the sulfonic acid group (-SO₃H) attached to the naphthalene (B1677914) ring system. ontosight.ai Brønsted acids are proton donors and are fundamental catalysts for a vast array of organic reactions. nih.gov The catalytic activity of these compounds is directly related to the strength of the sulfonic acid group, which is a strong acid. ontosight.ai

The general class of alkyl and aryl sulfonic acids, to which this compound belongs, are recognized as effective organocatalysts. nih.gov They are often water-tolerant, which is a desirable characteristic for practical applications and workup procedures. nih.gov The catalytic utility of these sulfonic acids has been demonstrated in numerous transformations, highlighting their potential as versatile acid catalysts in organic synthesis. beilstein-journals.org

Development and Characterization of Supported Sulfonic Acid Catalysts

To enhance their practical utility, reduce environmental impact, and facilitate catalyst-product separation, sulfonic acids are often immobilized on solid supports. beilstein-journals.org This heterogenization combines the catalytic activity of the sulfonic acid with the advantages of a solid catalyst, such as ease of handling and potential for reuse. nih.govpageplace.de

Mesoporous silica (B1680970) materials, such as SBA-15 and MCM-41, are excellent supports for sulfonic acid catalysts due to their high surface area, ordered pore structure, and thermal stability. aurak.ac.aeijmerr.com The functionalization of these materials involves anchoring sulfonic acid groups onto the silica surface. nih.govacs.org This can be achieved through methods like grafting or co-condensation, often involving the introduction of a propyl or phenyl linker to which the sulfonic acid group is attached. mdpi.com

The resulting supported sulfonic acid catalysts have demonstrated high activity in various organic reactions, including esterification, acetalization, and Friedel-Crafts alkylation. aurak.ac.aenih.gov The performance of these catalysts is influenced by factors such as the length of the linker arm connecting the sulfonic acid group to the support, with longer linkers sometimes leading to better accessibility of the catalytic sites. nih.gov

Table 1: Examples of Supported Sulfonic Acid Catalysts and Their Applications

Catalyst SupportFunctional GroupApplicationReference
Mesoporous Silica (MSN)Sulfonic AcidFriedel-Crafts Alkylation nih.govacs.org
SilicaPhenylsulfonic Acid1,2-dihydroxylation nih.gov
SilicaPropylsulfonic AcidBaeyer–Villiger oxidation nih.gov
Mesoporous MCM-41 SilicaPropylsulfonic AcidOxidation of methylhydroquinone nih.gov

Investigation of Catalyst Recycling and Reusability in Organic Reactions

A significant advantage of heterogeneous catalysts is their potential for recycling and reuse, which is a key principle of green chemistry. biofueljournal.com Supported sulfonic acid catalysts can often be recovered from the reaction mixture by simple filtration or centrifugation and reused in subsequent reaction cycles with minimal loss of activity. beilstein-journals.orgmdpi.com

For instance, a sulfonic acid-functionalized mesoporous silica catalyst used in Friedel-Crafts reactions was successfully recycled and reused for up to eight cycles. acs.org Similarly, a catalyst derived from pine needles and sulfonated was reused for up to ten consecutive cycles in the synthesis of levulinates. biofueljournal.com The ability to recycle these catalysts makes chemical processes more economical and sustainable. scielo.br In some cases, incorporating a magnetic core into the catalyst allows for easy separation using an external magnet. encyclopedia.pub

Catalytic Mechanisms in Alkylation of Naphthalene Derivatives

The alkylation of naphthalene and its derivatives is an important industrial process, and the catalytic mechanism typically involves electrophilic aromatic substitution. youtube.com In the presence of a Brønsted acid catalyst like this compound, the reaction is initiated by the protonation of the alkylating agent (e.g., an olefin) to form a carbocation. pageplace.de

This highly reactive carbocation then acts as an electrophile and attacks the electron-rich naphthalene ring. The position of the attack (alpha or beta) is influenced by the stability of the resulting intermediate carbocation (arenium ion). youtube.com For naphthalene itself, attack at the alpha position is generally favored as it leads to a more stable intermediate where aromaticity is preserved in one of the rings through resonance. youtube.com The final step involves the deprotonation of the arenium ion to regenerate the aromatic system and yield the alkylated naphthalene product. youtube.com In the case of methylnaphthalene, the position of the methyl group will also influence the regioselectivity of the alkylation.

Research on the alkylation of methylnaphthalene with 1-decene (B1663960) using anhydrous aluminum trichloride (B1173362) as a catalyst has shown high conversion rates for both reactants. globethesis.com While not a sulfonic acid catalyst, this study provides insight into the general conditions and outcomes of naphthalene derivative alkylation.

Exploration of this compound in Eco-Compatible Syntheses

The use of solid acid catalysts, including supported sulfonic acids, is a cornerstone of developing more environmentally friendly or "eco-compatible" synthetic processes. nih.gov These catalysts offer several advantages over traditional homogeneous mineral acids, such as reduced corrosion, elimination of hazardous waste from neutralization, and easier product purification. beilstein-journals.orgpageplace.de

Sulfonic acid catalysts, particularly when supported on materials like silica or biodegradable biochar, contribute to greener chemical production. biofueljournal.com Their application in solvent-free reactions or with environmentally benign solvents further enhances the sustainability of the process. scielo.br The development of catalysts from renewable resources, such as the aforementioned pine needle-derived catalyst, represents a significant step towards sustainable chemistry. biofueljournal.com Given these trends, this compound, especially in a supported form, would be a valuable candidate for exploration in eco-compatible syntheses.

Compound Names Mentioned in the Article

Biodegradation and Environmental Biotransformation Research

Identification of Microbial Degradation Pathways for Sulfonated Naphthalenes

The introduction of sulfonate groups to the naphthalene (B1677914) ring renders the compounds more stable and polar, yet also more resistant to microbial breakdown. nih.gov Despite this, various microorganisms have demonstrated the ability to utilize sulfonated naphthalenes as a source of carbon and energy. The degradation pathways often involve an initial desulfonation step, followed by ring cleavage.

Bacterial species, particularly from the genus Pseudomonas, are frequently implicated in the degradation of naphthalene and its derivatives. nih.gov For instance, a Pseudomonas strain has been isolated that can utilize 1,6- and 2,6-naphthalenedisulfonic acid as its sole carbon source, metabolizing it via 5-sulfosalicylic acid. tandfonline.com Similarly, strains of Micromonospora have been shown to grow on naphthalene-2-sulfonate, breaking it down into salicylate (B1505791) and gentisate. nih.gov The bacterium Pseudomonas putida CSV86 metabolizes 1-methylnaphthalene (B46632) through two primary routes: one involving ring-hydroxylation to form methylsalicylate and methylcatechol, and a detoxification pathway that produces 1-naphthoic acid. nih.gov For 2-methylnaphthalene (B46627), the initial step is hydroxylation of the methyl group, followed by ring hydroxylation. nih.gov

Mixed bacterial consortiums can also effectively degrade sulfonated naphthalenes, with different members carrying out complementary catabolic steps. nih.gov For example, one bacterium may desulfonate the compound, producing an intermediate that is then metabolized by another member of the community. nih.gov The initial enzymatic attack on naphthalene sulfonates is typically carried out by a dioxygenase, which hydroxylates the aromatic ring and facilitates the removal of the sulfonate group. nih.gov The resulting dihydroxynaphthalene can then enter established naphthalene degradation pathways. nih.gov

In the case of 2-naphthalene-2-sulfonic acid (2-NSA), bacterial strains such as Arthrobacter sp. 2AC and Comamonas sp. 4BC have been shown to completely degrade the compound. nih.gov These strains, isolated from activated sludge, demonstrate the potential for bioremediation of wastewater containing such pollutants. nih.gov The degradation of 2-NSA by these isolates was rapid, with complete removal observed within 33 hours under laboratory conditions. nih.gov

The table below summarizes key intermediates in the degradation of various naphthalene derivatives.

Original CompoundKey IntermediatesReference
Naphthalene disulfonic acids5-sulfosalicylic acid, gentisic acid nih.gov
1-MethylnaphthaleneMethylsalicylate, methylcatechol, 1-naphthoic acid nih.gov
2-Methylnaphthalene2-Hydroxymethyl naphthalene, 4-hydroxymethyl catechol nih.gov
Naphthalene-2-sulfonateSalicylate, gentisate nih.gov
1,6- & 2,6-Naphthalenedisulfonic acid5-sulfosalicylic acid tandfonline.com

Enzymatic Mechanisms in the Biotransformation of Methylnaphthalene Derivatives

The biotransformation of methylnaphthalene derivatives is initiated by specific enzymes that can attack either the aromatic ring or the methyl group. Cytochrome P450 monooxygenases are well-established as the catalysts for the initial oxidation of methylnaphthalenes, leading to either ring epoxidation or the formation of an alcohol through methyl group oxidation. nih.gov

Naphthalene dioxygenases (NDOs) are crucial enzymes in the degradation of naphthalene and its derivatives. researchgate.net These enzymes exhibit broad substrate specificity and can initiate the degradation process by hydroxylating the aromatic ring. nih.govresearchgate.net In the degradation of 1-methylnaphthalene by P. putida CSV86, the unsubstituted ring is hydroxylated to yield cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene. nih.gov This is followed by the action of a dehydrogenase and subsequent enzymes to form methylsalicylate and methylcatechol, which are then channeled into central metabolic pathways. nih.gov

Alternatively, the methyl group can be the initial site of attack. For 2-methylnaphthalene, a hydroxylase acts on the methyl group to form 2-hydroxymethyl naphthalene. nih.gov Subsequent ring hydroxylation and oxidation lead to the formation of 4-hydroxymethyl catechol, which then enters the meta-cleavage pathway. nih.gov

Under anaerobic conditions, the degradation of 2-methylnaphthalene by sulfate-reducing bacteria involves a different initial reaction. The process is initiated by the addition of fumarate (B1241708) to the methyl group, a reaction catalyzed by (2-naphthylmethyl)succinate synthase. nih.govresearchgate.net This leads to the formation of (2-naphthylmethyl)succinate, which is further metabolized through a pathway analogous to the anaerobic degradation of toluene. researchgate.net

The table below details the key enzymes involved in the initial steps of methylnaphthalene biotransformation.

CompoundEnzymeInitial ReactionReference
MethylnaphthalenesCytochrome P450 monooxygenasesRing epoxidation or methyl group oxidation nih.gov
1-MethylnaphthaleneNaphthalene dioxygenase (NDO)Aromatic ring hydroxylation nih.gov
2-MethylnaphthaleneHydroxylaseMethyl group hydroxylation nih.gov
2-Methylnaphthalene (anaerobic)(2-Naphthylmethyl)succinate synthaseFumarate addition to methyl group nih.govresearchgate.net

Advanced Analytical Methodologies for Detection and Quantification in Environmental Samples

The detection and quantification of 8-methylnaphthalene-2-sulfonic acid and related compounds in environmental matrices require sensitive and specific analytical methods due to their high water solubility and the complexity of environmental samples. nih.gov A range of techniques have been developed and refined for this purpose.

Sample Preparation: Solid-phase extraction (SPE) is a commonly employed method for the extraction and pre-concentration of naphthalene sulfonates from aqueous samples. nih.govresearchgate.net This can involve ion-pair SPE or the use of anion-exchange or molecularly imprinted polymers to selectively retain the target analytes. nih.govresearchgate.net For solid samples like soil or sludge, extraction techniques such as Soxhlet, pressurized fluid, microwave-assisted, or ultrasonic extraction may be utilized. energy.gov

Chromatographic and Spectrometric Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the separation and quantification of naphthalene sulfonates. nih.govresearchgate.net It is often coupled with ultraviolet (UV) or fluorescence detection. researchgate.net Ion-pair chromatography (IPC) with fluorescence detection has been successfully used for the analysis of sulfonated naphthalene-formaldehyde condensates. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) offer high sensitivity and selectivity, making them powerful tools for identifying and quantifying these compounds at trace levels in complex matrices. nih.govresearchgate.net LC coupled with quadrupole time-of-flight (QToF) mass spectrometry has been used for the trace analysis of naphthenic acids in environmental water samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for highly polar sulfonated compounds, GC-MS can be used, sometimes requiring derivatization to increase the volatility of the analytes. nih.govresearchgate.net

Capillary Electrophoresis (CE): CE is another technique used for the separation and analysis of charged species like naphthalene sulfonates. nih.govresearchgate.net

The table below provides an overview of analytical methods used for naphthalene sulfonates in environmental samples.

Analytical TechniqueSample PreparationApplicationReference
Ion-Pair Chromatography (IPC) with Fluorescence DetectionIon-Pair Solid-Phase Extraction (IPE)Quantitative analysis of sulfonated naphthalene-formaldehyde condensates in water. researchgate.net
High-Performance Liquid Chromatography (HPLC)Solid-Phase Extraction (SPE)Quantification of naphthalene sulfonates in various matrices. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)Solid-Phase Extraction (SPE)Trace level detection and quantification in complex environmental samples. nih.govresearchgate.net
Liquid Chromatography-Quadrupole Time-of-Flight MS (LC/QToF)Direct injection or pH adjustmentRapid screening and determination of naphthenic acids in aqueous samples. nih.govrsc.org
Capillary Electrophoresis (CE)VariousSeparation and analysis of naphthalene sulfonates. nih.govresearchgate.net

The U.S. Environmental Protection Agency (EPA) provides a compendium of analytical methods (SW-846) that can be consulted for guidance on selecting appropriate procedures for environmental remediation and recovery analysis. epa.govepa.gov

Advanced Functional Materials and Intermediates Research Applications

Synthesis of Novel Sulfonated Naphthalene (B1677914) Surfactants for Interfacial Science

The development of high-performance surfactants is critical for applications such as enhanced oil recovery (EOR), detergents, and emulsifiers. Research has focused on creating novel surfactants based on the naphthalene sulfonate structure to improve their efficacy, particularly in reducing the interfacial tension (IFT) between oil and water.

One synthetic approach involves the alkylation of methylnaphthalene to introduce long hydrocarbon chains, followed by sulfonation. A study detailed the preparation of a series of monoalkylated methylnaphthalene intermediates by reacting β-methylnaphthalene with various n-bromoalkanes of different chain lengths (C6 to C14). epa.gov The optimization of this alkylation reaction, including catalyst dosage, reactant molar ratios, solvent, time, and temperature, was crucial to achieving high-purity intermediates. epa.gov These alkylated methylnaphthalenes are precursors to alkyl methylnaphthalene sulfonate surfactants. Subsequent sulfonation of these intermediates yields amphiphilic molecules capable of significantly lowering IFT. frontiersin.org Research has shown that such surfactants, specifically those with alkyl chains from C6 to C14, can reduce the IFT between crude oil and water to ultra-low values, a critical factor for mobilizing trapped oil in reservoirs. frontiersin.org

Another area of innovation is the development of surface-active ionic liquids based on a naphthalene sulfonate anion. frontiersin.org These materials overcome the low water solubility of some traditional sodium naphthalene sulfonate salts. By pairing the naphthalene sulfonate anion with cations like imidazolium, pyrrolidinium, or pyridinium, new ionic liquids with enhanced surfactant character and high thermal stability have been synthesized. frontiersin.org

Table 1: Examples of Novel Surfactants Derived from Methylnaphthalene Sulfonates

Surfactant Type Precursors Key Synthetic Step Noted Application/Property
Alkyl Methylnaphthalene Sulfonates β-methylnaphthalene, n-bromoalkanes (C6-C14) Friedel-Crafts Alkylation Enhanced Oil Recovery (EOR) by achieving ultra-low interfacial tension. epa.govfrontiersin.org
Naphthalene Sulfonate Ionic Liquids Naphthalene sulfonate anion, Imidazolium/Pyrrolidinium/Pyridinium cations Ion Exchange Overcomes low solubility of traditional salts; stronger surfactant character. frontiersin.org
Sodium Methyl Naphthalene Sulfonates Naphthalene, Chlorosulfonic acid, NaOH Sulfonation and Neutralization Effective in lowering interfacial tension with crude oil. frontiersin.org

Research into Polymeric Systems Incorporating Sulfonated Naphthalene Moieties

The incorporation of sulfonated naphthalene units into polymer backbones is a strategy to create materials with enhanced thermal stability, mechanical properties, and specific functionalities like ion conductivity.

One significant area of research is the synthesis of sulfonated methylnaphthalene-formaldehyde condensates. These polymers are created by the condensation reaction of sulfonated methylnaphthalene with formaldehyde (B43269). ascelibrary.org The resulting polycondensates have been investigated as "supersurfactants" and high-performance emulsifiers for use in applications like bituminous concrete. By modifying these condensates with moieties such as polyoxyethylene octylphenol (B599344) ether, researchers can fine-tune the hydrophilic-lipophilic balance, leading to the preparation of highly stable emulsified asphalt (B605645) that shows improved compatibility with cement. ascelibrary.org

In a different application, sulfonated polynaphthylimides have been developed for use as proton-conducting membranes in fuel cells. researchgate.net These advanced polymers are synthesized by incorporating a diamine monomer containing a sulfonic acid group into a polyimide backbone. The introduction of these hydrophilic sulfonic acid groups into the otherwise rigid and stable polyimide structure improves the material's hydrophilicity and creates pathways for proton transport. researchgate.net The resulting membranes exhibit high thermal stability and good mechanical strength, which are desirable properties for fuel cell applications. researchgate.net Furthermore, the anionic sulfonate groups can exhibit a strong affinity for heavy metal ions, suggesting potential applications in water purification and ion adsorption. researchgate.net

Table 2: Polymeric Systems with Sulfonated Naphthalene Moieties

Polymer System Monomers/Reagents Key Feature Investigated Application
Sulfonated Methylnaphthalene-Formaldehyde Condensates Sulfonated methylnaphthalene, Formaldehyde Polymeric surfactant structure Supersurfactant and emulsifier for asphalt-modified cement mortar. ascelibrary.org
Sulfonated Polynaphthylimides 1,4,5,8-naphthalenetetracarboxylic dianhydride, Sulfonated aromatic diamines Pendant sulfonic acid groups on a stable polyimide backbone Proton-exchange membranes for fuel cells; heavy metal ion adsorption. researchgate.net

Functionalization of Nanomaterials with 8-Methylnaphthalene-2-sulfonic Acid Derivatives

The surface modification of nanomaterials is a key technique for tailoring their properties for specific applications in fields like biomedicine, catalysis, and materials science. Sulfonation, the process of introducing sulfonic acid groups, is a versatile chemical modification that can significantly enhance the performance of nanomaterials. mdpi.com

While direct studies on the functionalization of nanomaterials with this compound are not prevalent, the principles of using sulfonated molecules are well-established. Attaching molecules containing sulfonic acid groups to the surface of nanoparticles, hydrogels, or scaffolds can dramatically alter their surface chemistry. mdpi.com The introduction of the sulfonate group (-SO₃H) imparts a strong negative charge and increases hydrophilicity. This modification can improve the colloidal stability of nanoparticles in aqueous solutions, preventing aggregation. mdpi.com

In the context of biomaterials, sulfonation can be used to mimic the structure of naturally occurring sulfated glycosaminoglycans, such as heparin. mdpi.com This can influence cellular responses, including adhesion, proliferation, and differentiation, making sulfonated nanomaterials promising for applications in tissue engineering and regenerative medicine. For example, sulfonated cellulose (B213188) beads have been created for potential biomaterial applications. mdpi.com The strong acidic nature of the sulfonate groups also makes them effective sites for binding metal ions, suggesting uses in designing nanocomposite sensors or filtration systems.

Role as a Precursor or Reagent in Complex Target Molecule Synthesis

Sulfonated naphthalene derivatives serve not only as functional end-products but also as critical intermediates and reagents in the multi-step synthesis of complex molecular architectures. The sulfonic acid group can act as a directing group or a temporary protecting group, or it can be transformed into other functionalities.

A clear example of this principle is demonstrated in the synthesis of complex macrocycles like calixnaphthalenes. Research into the chemistry of 1,8-naphthalenesultone, a related naphthalene derivative, shows its utility in building a water-soluble tetrasulfonated C₂ᵥ calixnaphthalene. researchgate.net In this type of synthesis, the naphthalene units act as the core building blocks of the macrocyclic structure. The sulfonation of these precursors is essential for imparting water solubility to the final, large molecule, which would otherwise be highly insoluble. researchgate.net The synthesis often involves refluxing the naphthalene-based precursor in sulfuric acid, followed by a controlled precipitation to isolate the desired sulfonated product. researchgate.net Although this example uses a sultone, it illustrates the broader synthetic strategy where a sulfonated naphthalene intermediate is a key component in constructing a larger, functional supramolecular structure. The sulfonate groups are not merely passive solubilizers but are integral to the design and properties of the final target molecule.

Q & A

Q. What are the optimal synthetic conditions for preparing 8-methylnaphthalene-2-sulfonic acid?

The compound is synthesized via high-temperature sulfonation of methylnaphthalene with concentrated sulfuric acid. Key parameters include maintaining temperatures between 160–180°C, using a 1:1.2 molar ratio of naphthalene to sulfuric acid, and controlling reaction time to 4–6 hours to minimize byproducts like disulfonated derivatives. Post-synthesis purification involves neutralization with sodium hydroxide to isolate the sodium salt, followed by recrystallization from aqueous ethanol .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions and confirm sulfonic acid group attachment (e.g., deshielded aromatic protons near the sulfonate group).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies purity and detects isomers.
  • Elemental Analysis : Validates sulfur content (~15.4% for the free acid form) .

Q. How should this compound be stored to ensure stability?

Store under inert argon atmospheres at ambient temperatures (20–25°C) to prevent oxidation or hygroscopic degradation. Avoid exposure to light, as sulfonic acids can undergo photolytic decomposition .

Q. What safety protocols are recommended for handling this compound?

Use PPE (gloves, goggles) due to potential skin/eye irritation. Conduct toxicity assessments via in vitro assays (e.g., Ames test for mutagenicity, as suggested for methylnaphthalene derivatives in draft toxicological profiles). Ensure proper ventilation to avoid inhalation of fine particles .

Advanced Research Questions

Q. How can researchers functionalize this compound to create bioactive derivatives?

  • Azo Coupling : React with diazonium salts to form azo dyes (e.g., 6-[(4-Amino-6-sulfo-1-naphthalenyl)azo] derivatives), useful in biological staining or pH indicators. Optimize pH (4–6) and temperature (0–5°C) for diazotization .
  • Sulfonyl Chloride Formation : Treat with PCl₅ to generate reactive sulfonyl chlorides for nucleophilic substitution reactions (e.g., amide bond formation) .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets predicts frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Software like Gaussian or ORCA can simulate UV-Vis spectra for comparison with experimental data .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for sulfonic acid derivatives?

  • Deuterium Exchange : Confirm acidic protons (e.g., -SO₃H) via D₂O shake tests.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures (e.g., disulfonated byproducts).
  • pH-Dependent Studies : Analyze spectral changes in buffered solutions to identify ionizable groups .

Q. What role does this compound play in surfactant or polymer research?

As a precursor for sulfonated surfactants, it can be copolymerized with formaldehyde and urea to generate ammonium salts with enhanced solubility and thermal stability. These are used in ion-exchange resins or acid-resistant phenolic curing agents .

Q. How can researchers assess environmental persistence or biodegradability of this compound?

Use OECD 301D (Closed Bottle Test) to measure biological oxygen demand (BOD) over 28 days. Complement with HPLC-MS to track degradation intermediates. Methylnaphthalene sulfonates typically exhibit moderate biodegradability (t½ ~30–60 days in aerobic conditions) .

Methodological Tables

Table 1 : Key Synthetic Parameters for Sulfonation

ParameterOptimal RangeImpact on Yield/Purity
Temperature160–180°CHigher temps favor disulfonation
H₂SO₄:Methylnaphthalene Ratio1.2:1Excess acid improves conversion
Reaction Time4–6 hoursProlonged time increases byproducts

Table 2 : Analytical Techniques and Applications

TechniqueApplicationCritical Parameters
1H^1H NMRSubstituent position analysisDMSO-d₆ solvent, 400 MHz
HPLC-UVPurity quantificationC18 column, 0.1% H₃PO₄ mobile phase
Elemental AnalysisSulfur content validationCombustion at 900°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.